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ethyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)-4-methylthiazole-5-carboxylate

Physicochemical profiling Medicinal chemistry Lead optimization

Research teams exploring PDGFR kinase SAR often encounter supply inconsistency for regioisomerically pure pyrazole-thiazole carboxamides. This compound provides the exact 1-ethyl-pyrazole-3-carboxamide connectivity required for probing the kinase hinge region lipophilic pocket. - Matches Markush formula in US20240109917A1 for direct PDGFRα/β inhibition studies. - Enables HPLC-MS differentiation from 5-carboxamide regioisomer for QC of parallel synthesis libraries. - CNS drug-like profile (XLogP3 2.0, TPSA 114 Ų) supports brain-penetration screens. Supplied as a research-grade intermediate (≥95% purity) with global shipping.

Molecular Formula C13H16N4O3S
Molecular Weight 308.36
CAS No. 1172978-01-6
Cat. No. B2675941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)-4-methylthiazole-5-carboxylate
CAS1172978-01-6
Molecular FormulaC13H16N4O3S
Molecular Weight308.36
Structural Identifiers
SMILESCCN1C=CC(=N1)C(=O)NC2=NC(=C(S2)C(=O)OCC)C
InChIInChI=1S/C13H16N4O3S/c1-4-17-7-6-9(16-17)11(18)15-13-14-8(3)10(21-13)12(19)20-5-2/h6-7H,4-5H2,1-3H3,(H,14,15,18)
InChIKeyOWXCQSMEUWDGOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)-4-methylthiazole-5-carboxylate – Identity & Profile


Ethyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)-4-methylthiazole-5-carboxylate is a synthetic heterocyclic small molecule (C₁₃H₁₆N₄O₃S, MW 308.36 g·mol⁻¹) that combines a pyrazole‑3‑carboxamide bridge with a 4‑methylthiazole‑5‑carboxylate ester [1]. Its scaffold places it within the broader patent‑disclosed class of pyrazole‑thiazole carboxamides that are investigated as PDGFR kinase inhibitors and as ligands for 5‑HT receptors [2] [3]. The compound is currently supplied as a research‑grade intermediate (typical purity ≥95%) and has not been registered as an approved pharmaceutical agent [4].

Research-grade intermediate for kinase inhibitor SAR exploration
Scaffold matches patented PDGFR inhibitor class (US20240109917A1)
Well-defined regioisomer for chemical library control
Computed CNS drug-like space (XLogP3/TPSA profile)

Ethyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)-4-methylthiazole-5-carboxylate Substitution Sensitivity


The pyrazole‑thiazole carboxamide chemotype exhibits extreme sensitivity to both regioisomerism and N‑alkyl substitution. In the patent landscape, the 1‑ethyl‑pyrazole‑3‑carboxamide connectivity is precisely defined because even a single methyl group migration (e.g., from N‑1‑ethyl to N‑1,5‑dimethyl) or a switch from 4‑methylthiazole‑5‑carboxylate to thiazole‑4‑carboxylate creates a topological difference that can ablate target engagement at PDGFR kinases or alter receptor subtype selectivity [1] [2]. Without quantitative comparative bioactivity data for this specific compound, procurement decisions must rely on the principle that isosteric analogs routinely fail to reproduce the binding pose, metabolic stability, and pharmacological profile of the intended lead in early‑stage discovery [3].

Target N1-ethyl-pyrazole-3-carboxamide
Potential Substitute N1-methyl analog

Modest lipophilicity increase may alter membrane permeability profile.

Target 3‑carboxamide connectivity
Potential Substitute 5‑carboxamide regioisomer

Patent restriction suggests loss of kinase binding; binding pose may not be compatible.

Target 4‑methylthiazole present
Potential Substitute Unsubstituted thiazole analog

Class‑level SAR indicates faster oxidative clearance without the methyl shield.

Key Differentiation Evidence


N1-Ethyl vs. N1-Methyl: Lipophilicity & H-Bonding

The N1‑ethyl substituent on the pyrazole ring increases the compound’s predicted lipophilicity (XLogP3 = 2.0) by approximately 0.3–0.5 log units compared to the N1‑methyl analog (XLogP3 ≈ 1.5–1.7, based on trained additive models) [1]. Simultaneously, the H‑bond acceptor count remains unchanged (HBA = 6), preserving polar surface area (TPSA = 114 Ų) while the larger ethyl group modulates steric bulk near the amide hinge. This difference is critical when optimizing membrane permeability in kinase inhibitor series [2].

Lipophilicity Shift
Class-level
ΔXLogP3 ≈ +0.3 to +0.5
Lipophilicity modulation may affect ADME profile.
Computed values; experimental logP/D confirmation advised.
Physicochemical profiling Medicinal chemistry Lead optimization

Regioisomeric Connectivity: 3- vs. 5-Carboxamide

The carboxamide linkage at the pyrazole 3‑position orients the thiazole ring in a vector that patent documents describe as essential for occupying the adenine pocket of PDGFR kinases [1]. In contrast, the pyrazole‑5‑carboxamide regioisomer (e.g., ethyl 2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)thiazole-4-carboxylate) projects the thiazole moiety in a different trajectory, which is predicted to clash with the hinge region of the kinase ATP site [2]. No public quantitative IC₅₀ data exist for either regioisomer to confirm this difference, but the patent Markush structures explicitly restrict the claim to pyrazole‑3‑carboxamides, indicating that the alternative connectivity lost activity during screening [1].

Regioisomeric Connectivity
Supporting evidence
Patent Markush restricted to 3‑carboxamide
5‑carboxamide likely lost kinase activity during screening.
No public IC₅₀ data; structural inference based on patent scope.
Regioisomerism Binding pose Kinase selectivity

C4-Methyl vs. Unsubstituted Thiazole: Metabolic Stability

The 4‑methyl substituent on the thiazole ring is a known structural handle employed in medicinal chemistry to block metabolic oxidation at the C4 position, which is frequently a soft spot for cytochrome P450 enzymes [1]. The unsubstituted analog (ethyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)thiazole-5-carboxylate) would be expected to undergo faster oxidative clearance, although no comparative microsomal stability data are publicly available for this exact pair. The inclusion of the C4‑methyl group in the target compound mirrors design principles seen in optimized ELOVL1 inhibitors [2].

C4-Methyl Metabolic Shield
Class-level
4‑methyl present; class‑level SAR supports CYP resistance
May enhance metabolic stability in vivo.
No direct microsomal stability comparison available.
Metabolic stability CYP450 resistance Microsomal clearance

Research & Procurement Scenarios


PDGFR Kinase Inhibitor Hit-to-Lead Expansion

The compound’s pyrazole‑3‑carboxamide‑thiazole core matches the Markush formula in US20240109917A1, making it a direct candidate for exploring PDGFRα/β inhibition. Procurement is justified when SAR studies require systematic variation of the N1‑alkyl (ethyl here vs. methyl in other analogs) to probe the lipophilic pocket of the kinase hinge region [1].

ELOVL1 Probe & VLCFA Modulation

Although not directly disclosed in the ELOVL1 paper, the compound shares the pyrazole‑amide‑thiazole architecture of the optimized lead series. It can serve as a close‑in analog for assessing the contribution of the 1‑ethyl‑pyrazole substitution to ELOVL1 selectivity over other fatty acid elongases [2].

Regioisomeric Control in Chemical Library Design

The compound’s well‑defined pyrazole‑3‑carboxamide connectivity provides a reference standard for combinatorial libraries that explore regioisomerism. Its use as an authentic sample enables HPLC‑MS differentiation from the 5‑carboxamide regioisomer, which is essential for quality control of parallel synthesis outputs [3].

CNS Penetration Screening Panel

With a computed XLogP3 of 2.0 and TPSA of 114 Ų, the compound falls within favorable CNS drug‑like space. It is suitable for inclusion in brain‑penetration screens where subtle changes in N1‑alkyl lipophilicity are correlated with Kp,uu (unbound brain‑to‑plasma ratio) [4].

Application
Selection Property
Validation Focus
PDGFRα/β kinase pathway studies
Matches patent Markush formula (US20240109917A1)
Kinase hinge-region lipophilic pocket SAR
ELOVL1 isoform selectivity probing
Pyrazole-amide-thiazole core architecture
VLCFA elongase enzyme assays
Regioisomeric reference standard
Defined 3‑carboxamide connectivity
HPLC‑MS regioisomer differentiation
CNS drug-like property screening
Favorable computed lipophilicity/TPSA
Brain penetration Kp,uu correlation
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